(2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol
CAS No.: 99901-16-3
Cat. No.: VC1618547
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99901-16-3 |
|---|---|
| Molecular Formula | C12H15N5O3 |
| Molecular Weight | 277.28 g/mol |
| IUPAC Name | (2R,4R,5S,6S)-12-amino-4-(hydroxymethyl)-3-oxa-1,10,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-9,11,13,15-tetraen-5-ol |
| Standard InChI | InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15)/t5-,6+,9-,12+/m0/s1 |
| Standard InChI Key | UBNLUHVBXRHGNH-IOHMESMBSA-N |
| Isomeric SMILES | C1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1[C@@H]([C@H](O4)CO)O)N |
| SMILES | C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N |
| Canonical SMILES | C1CC2=NC3=C(N=CN=C3N2C4C1C(C(O4)CO)O)N |
Introduction
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H15N5O3 | |
| Molecular Weight | 277.279 g/mol | |
| InChI | InChI=1S/C12H15N5O3/c13-10-8-11(15-4-14-10)17-7(16-8)2-1-5-9(19)6(3-18)20-12(5)17/h4-6,9,12,18-19H,1-3H2,(H2,13,14,15) | |
| InChIKey | UBNLUHVBXRHGNH-IOHMESMBSA-N | |
| SMILES | C1CC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]1C@@HO)N | |
| LogP (predicted) | -0.19730 | |
| Polar Surface Area (predicted) | 119.31000 Ų |
The compound's predicted LogP value of -0.19730 suggests a slightly hydrophilic character, which is consistent with the presence of multiple polar functional groups . The relatively high polar surface area of 119.31000 Ų indicates substantial capacity for hydrogen bonding, which may influence the compound's solubility in various solvents and its ability to interact with biological targets .
Nomenclature and Alternative Identifiers
The compound is identified by several names and notations in scientific literature and chemical databases, reflecting its complex structure and the different conventions used in chemical nomenclature.
Table 2: Nomenclature and Identifiers
Stereochemistry and Structural Features
The compound's stereochemistry is precisely defined by the (2R,4R,5S,6S) configuration at its four stereogenic centers, which determines the three-dimensional arrangement of the tetracyclic framework . This specific stereochemical arrangement is crucial for the compound's structural integrity and potential biological activities.
The tetracyclic structure features an adenine-like base incorporated into a complex ring system, with the sugar-like portion containing the hydroxymethyl group and hydroxyl substituent. The bridged structure creates a rigid conformation that restricts the molecule's flexibility, which can be advantageous for biological target recognition and binding specificity.
The stereochemistry at positions 2, 4, 5, and 6 defines the spatial relationships between the various functional groups, including the orientation of the hydroxyl group at position 5 and the hydroxymethyl group at position 4. These orientations are critical for potential hydrogen bonding interactions with biological targets, such as enzymes or receptors involved in nucleoside recognition and metabolism.
In comparison to natural nucleosides like adenosine, this compound's constrained structure may alter its interactions with nucleoside processing enzymes, potentially leading to different pharmacokinetic properties and biological activities. The rigidity imposed by the tetracyclic framework may also enhance the compound's metabolic stability by reducing susceptibility to certain enzymatic modifications.
| Potential Application | Rationale |
|---|---|
| Antiviral Activity | Nucleoside analogs often interfere with viral replication by inhibiting viral polymerases or incorporating into viral genetic material |
| Anticancer Therapy | Modified nucleosides may disrupt DNA synthesis in rapidly dividing cancer cells |
| Enzyme Inhibition | Conformationally restricted nucleosides can serve as specific inhibitors of nucleoside processing enzymes |
| Biochemical Probes | Structurally unique nucleosides can be used to study cellular processes involving nucleotide metabolism |
As a modified adenosine derivative, this compound might interact with various enzymes involved in nucleoside metabolism, including kinases, polymerases, and phosphorylases. The constrained conformation imposed by the tetracyclic structure could potentially enhance selectivity for certain targets while reducing affinity for others, potentially leading to a more favorable therapeutic profile compared to less rigid analogs.
Nucleoside analogs similar to this compound have demonstrated activity against various viral targets, including HIV reverse transcriptase, hepatitis virus polymerases, and herpesvirus enzymes. The specific structural features of this compound might confer selectivity for particular viral targets, though experimental validation would be necessary to confirm such activities.
Synthesis and Research Context
Generally, the synthesis of constrained nucleoside analogs like this compound would likely involve:
-
Construction of a suitably functionalized sugar or carbohydrate component with the correct stereochemistry
-
Preparation or modification of the heterocyclic base component
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Coupling of these components under conditions that maintain stereochemical integrity
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Formation of the bridging structure to create the tetracyclic framework
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Strategic protective group manipulations to selectively functionalize specific positions
Recent advances in the synthesis of natural products with medium-sized carbocycles, as described in the chemical literature, may provide relevant methodologies for constructing the complex ring systems present in this compound . These approaches often employ innovative strategies to overcome the inherent challenges associated with forming medium-sized rings, which could be applicable to the synthesis of this tetracyclic nucleoside analog.
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